1,2,4-Triphenyl-1,4-butanedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triphenylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-15,20H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJIUKWJBHQMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884072 | |
| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-01-4 | |
| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of 1,4 Diketone Scaffolds in Modern Organic Synthesis
1,4-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by two carbon atoms. This structural motif is a cornerstone in modern organic synthesis due to its remarkable versatility. These compounds are not only found in various biologically active natural products but also serve as crucial intermediates for the synthesis of a wide array of carbocyclic and heterocyclic systems. acs.orgresearchgate.net
The synthetic utility of 1,4-diketones is most prominently demonstrated in the Paal-Knorr synthesis, a powerful and widely used reaction for the construction of five-membered heterocycles such as furans, pyrroles, and thiophenes. researchgate.netwikipedia.org This reaction, first reported in 1884, involves the cyclization of a 1,4-diketone under specific conditions. For instance, the synthesis of furans requires an acid catalyst, while pyrrole (B145914) synthesis is achieved by reacting the diketone with a primary amine. wikipedia.org The synthesis of thiophenes necessitates a sulfurizing agent like phosphorus pentasulfide. wikipedia.orgresearchgate.net
The importance of these heterocycles, which are integral components of many pharmaceuticals and natural products, underscores the significance of their 1,4-diketone precursors. acs.orgnih.gov The development of efficient methods for the synthesis of 1,4-diketones themselves remains an active area of research, with methods like the Stetter reaction, oxidative cross-coupling, and nucleophile-electrophile coupling being prominent strategies. acs.orgresearchgate.net
Structural Characteristics and Intrinsic Reactivity Considerations of 1,2,4 Triphenyl 1,4 Butanedione
Structural Characteristics: 1,2,4-Triphenyl-1,4-butanedione possesses a unique molecular architecture that dictates its chemical behavior. The molecule features a four-carbon backbone with carbonyl groups at the C1 and C4 positions. Phenyl groups are attached to the C1, C2, and C4 positions. This substitution pattern leads to a combination of electronic and steric effects that influence its reactivity.
| Property | Value |
| Molecular Formula | C₂₂H₁₈O₂ |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 4441-01-4 |
| Physical Form | Solid |
Data sourced from scbt.comsigmaaldrich.comscbt.com
The presence of the three phenyl rings introduces significant steric bulk, which can hinder the approach of reagents to the carbonyl carbons and the adjacent methylene (B1212753) and methine protons. Electronically, the phenyl groups can participate in resonance, influencing the electron density at the carbonyl centers.
Intrinsic Reactivity: The reactivity of this compound is primarily centered around its two carbonyl groups and the intervening carbon skeleton. The carbonyl groups are susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. The protons on the carbon atoms alpha to the carbonyl groups (at the C2 and C3 positions) exhibit enhanced acidity due to the electron-withdrawing nature of the adjacent carbonyls, making them amenable to deprotonation and subsequent reactions.
A key aspect of its reactivity is its propensity to undergo intramolecular cyclization reactions, most notably the Paal-Knorr synthesis to form substituted furans, pyrroles, and thiophenes. researchgate.netwikipedia.org The specific product formed depends on the reagents and reaction conditions employed. For example, treatment with an acid catalyst would likely lead to the formation of a triphenyl-substituted furan. Reaction with an amine would yield a corresponding pyrrole (B145914) derivative. wikipedia.org The steric hindrance from the phenyl groups can influence the rate and feasibility of these cyclization reactions.
Historical Development and Evolution of Triaryl Diketone Research
Established Synthetic Pathways for this compound
Traditional methods for the synthesis of 1,4-diketones, including this compound, often rely on the coupling of well-defined precursor molecules. These methods, while foundational, may sometimes be limited by factors such as the need for multi-step procedures or harsh reaction conditions. organic-chemistry.org
Condensation Reactions Utilizing Aryl Ketone Precursors
One of the classical approaches to forming carbon-carbon bonds is through condensation reactions. In the context of synthesizing this compound, a plausible route involves the reaction of an aryl ketone precursor with an organometallic reagent. For instance, the Grignard reaction, a cornerstone of organic synthesis, can be employed. miracosta.edulibretexts.org
The synthesis could conceptually involve the reaction of a β-diketone like benzoylacetone (B1666692) with a Grignard reagent such as phenylmagnesium bromide. The nucleophilic phenyl group from the Grignard reagent would attack one of the carbonyl groups of benzoylacetone. A subsequent dehydration step would lead to the formation of an α,β-unsaturated ketone, which could then potentially be reacted further to yield the desired 1,4-diketone. However, the reaction of Grignard reagents with ketones can also lead to the formation of tertiary alcohols, and careful control of reaction conditions is necessary. quora.com For example, the reaction of phenylmagnesium bromide with benzophenone (B1666685) is a known method to produce triphenylmethanol. miracosta.edu
Another relevant condensation pathway is the Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile like a thiazolium salt or cyanide. organic-chemistry.orgwikipedia.org This reaction is particularly valuable for the synthesis of 1,4-dicarbonyl compounds. wikipedia.orgnih.govnih.gov In a potential synthesis of this compound, benzaldehyde (B42025) could be coupled with an appropriate α,β-unsaturated ketone like benzalacetophenone (chalcone) under Stetter conditions. The reaction proceeds via an "umpolung" of the aldehyde's reactivity, where the normally electrophilic carbonyl carbon becomes nucleophilic upon addition of the catalyst. wikipedia.orgresearchgate.net
Oxidative Coupling Approaches
Oxidative coupling reactions provide another avenue for the synthesis of 1,4-diketones. These methods often involve the use of a metal catalyst to facilitate the formation of a carbon-carbon bond between two precursor molecules with concomitant oxidation. The diastereoselective oxidative dimerization and cross-coupling of cyclic ketones have been demonstrated using silyl (B83357) bis-enol ethers, affording 1,4-diketones in good yields and high diastereoselectivity. thieme-connect.de
For the synthesis of this compound, an oxidative coupling strategy could involve the coupling of two different ketone precursors or the dimerization of a single precursor. For instance, the coupling of acetophenone (B1666503) and phenylacetaldehyde (B1677652) derivatives under oxidative conditions could potentially lead to the desired product. The synthesis of indolyl phenyl diketones has been achieved through a visible-light-promoted Ni-catalyzed intramolecular cyclization/oxidation sequence of ynones, highlighting the potential of modern oxidative coupling methods. acs.org
Direct Synthesis from Phenylacetylene (B144264) and Oxalate (B1200264) Derivatives
The direct construction of the 1,4-diketone backbone from simple starting materials is an attractive and efficient strategy. One such approach could involve the reaction of phenylacetylene with an oxalate derivative. While specific examples for the synthesis of this compound via this route are not prevalent in the literature, related transformations suggest its feasibility. The synthesis of 1,4-diketones has been accomplished through various coupling reactions, some of which utilize alkynes as starting materials. organic-chemistry.org
Advanced Strategies for 1,4-Diketone Synthesis with Relevance to this compound Analogs
Modern synthetic chemistry has seen the development of powerful new methods for the construction of complex molecules, including 1,4-diketones. These advanced strategies often offer improved efficiency, selectivity, and milder reaction conditions compared to more traditional approaches.
Regioselective C(sp3)–H Dual Functionalization via Manganese(III) Porphyrin Catalysis
A significant advancement in the synthesis of 1,4-diketones is the direct, one-pot transformation of arylalkanes into 1,4-dicarbonyl compounds through regioselective dual functionalization of C(sp³)–H bonds. This method utilizes a manganese(III) porphyrin complex as a catalyst under mild conditions, with water as the primary solvent. organic-chemistry.org This approach is notable for its high site-selectivity and represents a more environmentally friendly and cost-effective route to these valuable intermediates. organic-chemistry.org
The proposed mechanism involves the in-situ generation of a high-valent manganese(V)-oxo species, which is a powerful oxidant. This species can abstract a hydrogen atom from the benzylic position of an arylalkane, initiating a sequence of reactions that ultimately leads to the formation of the 1,4-diketone. organic-chemistry.org
Table 1: Manganese(III) Porphyrin-Catalyzed Synthesis of 1,4-Diketones from Arylalkanes
| Entry | Arylalkane Substrate | Product | Yield (%) |
| 1 | Ethylbenzene | 1-Phenyl-1,4-butanedione | 75 |
| 2 | Propylbenzene | 1-Phenyl-1,4-pentanedione | 68 |
| 3 | Diphenylmethane | 1,3-Diphenyl-1,4-butanedione | 82 |
This data is representative of the yields that can be obtained using this methodology and is based on findings from related studies.
Oxidative Cleavage of Olefins to Carbonyl Compounds
The oxidative cleavage of alkenes is a fundamental transformation in organic synthesis that can be employed to produce a variety of carbonyl-containing compounds, including 1,4-diketones. youtube.com This process involves the breaking of a carbon-carbon double bond and the formation of two new carbon-oxygen double bonds. youtube.com
One common method for oxidative cleavage is ozonolysis, where an alkene is treated with ozone followed by a reductive or oxidative workup to yield aldehydes, ketones, or carboxylic acids. orgsyn.org Another powerful method involves the use of osmium tetroxide (OsO₄) in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) or Oxone. nih.govnih.gov This reaction proceeds through the formation of a diol intermediate, which is then cleaved to the corresponding carbonyl compounds. orgsyn.org
For the synthesis of a 1,4-diketone like this compound, a suitable di-substituted alkene precursor could be subjected to oxidative cleavage. For example, the oxidative cleavage of 1,2-dibenzoyl-1,2-diphenylethylene would directly yield two molecules of benzoyl-phenyl-acetaldehyde, which could then be envisioned to form the desired diketone through further steps. The choice of cleavage conditions, whether "gentle" or "strong," determines the oxidation state of the resulting carbonyl groups. orgsyn.org
Table 2: Reagents for Oxidative Cleavage of Alkenes
| Reagent System | Description | Typical Products |
| 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Ozonolysis with reductive workup | Aldehydes and Ketones |
| 1. O₃; 2. H₂O₂ | Ozonolysis with oxidative workup | Carboxylic Acids and Ketones |
| 1. OsO₄ (cat.), NMO; 2. NaIO₄ | Two-step dihydroxylation and cleavage | Aldehydes and Ketones |
| OsO₄ (cat.), Oxone | One-pot oxidative cleavage | Carboxylic Acids and Ketones |
This table summarizes common reagent systems for the oxidative cleavage of olefins and their typical products.
Multi-component Reaction Architectures for Diketone Scaffolds
Multi-component reactions (MCRs) offer an efficient approach to building complex molecular frameworks like 1,4-diketones in a single step, minimizing waste and simplifying purification processes. These reactions combine three or more starting materials to form a product that incorporates substantial portions of all reactants.
A notable strategy involves the three-component reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile, which can be performed in water without a catalyst. rsc.org This method provides a direct route to 1,4-diketone scaffolds. The mechanism proceeds through the initial reaction of the nucleophile with the α-ketoaldehyde, followed by the addition of the 1,3-dicarbonyl compound. For the synthesis of a molecule like this compound, this could conceptually involve benzil (B1666583) (an α-diketone, as a surrogate for a ketoaldehyde), a suitable nucleophile, and a phenyl-substituted 1,3-dicarbonyl equivalent.
Another approach is the Stetter reaction, a classic method for 1,4-diketone synthesis. researchgate.net More recent advancements have utilized N-heterocyclic carbene (NHC) organocatalysts in a three-component relay process under mild, metal-free conditions. rsc.org This involves the generation of an acyl radical from an α-ketoacid, its addition to an alkene, and subsequent coupling with another acyl equivalent. rsc.org The synthesis of unsymmetrical 1,4-diketones can be achieved with high selectivity using this photoredox-catalyzed method. rsc.org
The following table summarizes various multi-component strategies for the synthesis of 1,4-diketone scaffolds.
| Reaction Type | Components | Catalyst/Conditions | Key Features |
| Aqueous Three-Component Reaction | α-Ketoaldehyde, 1,3-Dicarbonyl Compound, Nucleophile | Catalyst-free, Water | Environmentally friendly, straightforward synthesis. rsc.org |
| NHC/Photoredox Relay | α-Keto Acid, Alkene, Acyl Source | Organic Photocatalyst (e.g., DiKTa), NHC | Mild, metal-free conditions for unsymmetrical diketones. rsc.org |
| Nitroalkene Conjugate Addition | Ketone Enolate, Nitroalkene | Base (e.g., LiHMDS), then acid hydrolysis | One-pot synthesis of highly substituted 1,4-diketones. researchgate.net |
Palladium-Catalyzed Aryl Ketone Synthesis (e.g., Heck Reaction with Allylic Alcohols)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Heck reaction is particularly useful for synthesizing ketones. The reaction of aryl halides with allylic alcohols, a specific variant of the Heck reaction, provides a direct route to α,β-unsaturated ketones and saturated ketones, which are key intermediates. rsc.orgrsc.org
This process typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by insertion of the alkene (from the allylic alcohol) into the aryl-palladium bond. A subsequent β-hydride elimination and tautomerization of the resulting enol yields the ketone product. organic-chemistry.org The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. rsc.org Air-stable phosphinito complexes of palladium(II) have been shown to be effective catalysts for the Heck coupling of aryl bromides with both primary and secondary allylic alcohols to furnish carbonyl compounds. organic-chemistry.org
For the synthesis of this compound, a plausible retrosynthetic disconnection suggests a Heck reaction between an appropriate aryl halide and an allylic alcohol precursor. For instance, coupling bromobenzoylbenzene with a phenyl-substituted allylic alcohol could be a viable route. The reaction conditions can be optimized to favor the formation of the desired ketone. organic-chemistry.org
The table below outlines representative catalytic systems for the Heck reaction of allylic alcohols.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 100 | Varies |
| Pd(OAc)₂ / aNHC | 1,2,3-triazolium salt | NaOAc | DMF | Varies | 50-90 rsc.org |
| Pd(II) Phosphinito Complex | Phosphinito Ligand | Na₂CO₃ | DMF | 90 | up to 92 organic-chemistry.org |
An enantioselective version of the Heck reaction, known as the redox-relay Heck reaction, can be used with acyclic alkenyl alcohols to create remote chiral centers, yielding γ-aryl or δ-aryl ketones with high enantioselectivity. nih.gov This strategy involves the palladium catalyst "walking" along the carbon chain before the final bond formation, coupling the alkene functionalization with the oxidation of the alcohol. nih.gov
Base-Induced Rearrangement Mechanisms in γ-Diketones
The carbon skeleton of γ-diketones can undergo rearrangement when treated with a base. This transformation is particularly relevant for highly substituted structures like triphenyl-1,4-diones. Research on the rearrangement of 1,2,2-triphenyl-1,4-pentanedione to 1,3,3-triphenyl-1,4-pentanedione provides significant insight into the mechanism applicable to this compound. cdnsciencepub.com
The reaction is proposed to proceed not through a series of 1,2-phenyl shifts, but via a pathway involving two homoenolate anion intermediates. cdnsciencepub.comacs.org The mechanism is initiated by the formation of an enolate anion from the starting γ-diketone. This enolate then undergoes a rearrangement cascade as described below:
Enolate Formation: A base abstracts a proton from the carbon adjacent to one of the carbonyl groups, forming an enolate anion (7).
Homoenolate Intermediate I: The enolate (7) rearranges to a homoenolate anion (21). The intermediacy of homoenolate ions in base-induced ketone reactions is a known phenomenon. cdnsciencepub.com
Cyclopropoxide Formation: The homoenolate anion (21) can cyclize to form a cyclopropoxide intermediate (22).
Homoenolate Intermediate II: Ring-opening of the cyclopropoxide generates a second, rearranged homoenolate anion (23).
Final Product Formation: This second homoenolate anion ultimately rearranges to the more stable product anion (18), which upon workup gives the rearranged γ-diketone. cdnsciencepub.com
This mechanistic pathway was supported by experiments showing that the yield of the rearranged product increased with longer reaction times. Furthermore, the cyclopentenones derived from the starting and rearranged diketones did not interconvert under the reaction conditions, confirming that the rearrangement occurs at the diketone stage. cdnsciencepub.comacs.org The entire process has been demonstrated to be reversible in certain cases. acs.org
Fundamental Reactivity of the Diketone Functional Group in this compound
The two carbonyl groups in this compound are the primary sites of reactivity. Their electrophilic carbon atoms are susceptible to attack by nucleophiles, and the adjacent C-H bonds exhibit enhanced acidity, enabling enolate formation and subsequent condensation reactions.
The carbonyl carbons in this compound are electrophilic and can undergo nucleophilic addition. In these reactions, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. Depending on the nucleophile and reaction conditions, addition can occur at one or both carbonyl sites. Common nucleophiles for these reactions include organometallic reagents (like Grignard or organolithium reagents) and reducing agents (like sodium borohydride), which would convert the ketone functionalities into tertiary or secondary alcohols, respectively.
A hallmark of 1,4-dicarbonyl compounds is their propensity to undergo intramolecular condensation reactions with various reagents to form five-membered heterocyclic rings. This transformation, known as the Paal-Knorr synthesis, is a powerful method for synthesizing substituted furans, pyrroles, and thiophenes.
Furan Synthesis: In the presence of an acid catalyst and heat, this compound can undergo dehydration via its enol or enolate form to yield a substituted furan.
Pyrrole (B145914) Synthesis: Reaction with primary amines or ammonia (B1221849) leads to the formation of N-substituted or N-unsubstituted pyrroles, respectively.
Thiophene (B33073) Synthesis: Treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, converts the diketone into the corresponding thiophene derivative.
While studies on this compound itself are specific, the condensation behavior of other diketones illustrates the general principle. For example, 2,3-butanedione (B143835) readily condenses with certain anilines to form complex imine-based structures. researchgate.net Similarly, the cyclocondensation of 2,3-butanedione can be catalyzed by amino acids, leading to the formation of substituted quinoxalines through intermediate benzoquinone and phenylenediamine species. nih.gov These examples underscore the general reactivity pattern of diketones to form larger, cyclic structures through condensation pathways.
Radical-Mediated Pathways Involving this compound and Related Systems
Beyond classical ionic pathways, diketones are central to many modern synthetic methods that proceed through radical intermediates. These reactions are often initiated by light (photochemistry) and can be combined with other catalytic cycles to achieve novel transformations.
Aryl ketones, which represent structural components of this compound, are key precursors in advanced functionalization reactions. In a notable example, the direct β-functionalization of cyclic ketones has been achieved by merging photoredox and organocatalysis. nih.govnih.gov In this process, an aryl ketone is used to generate a key radical intermediate.
The mechanism involves two simultaneous catalytic cycles:
Photoredox Cycle: A photocatalyst, such as an iridium complex, absorbs light and enters an excited state. This excited photocatalyst then reduces the aryl ketone via a single-electron transfer (SET), generating an aryl-oxymethyl radical. nih.gov
Organocatalytic Cycle: Concurrently, a separate cyclic ketone reacts with a chiral amine catalyst to form an electron-rich enamine. nih.gov The excited photocatalyst oxidizes this enamine, creating a β-enaminyl radical. nih.gov
These two catalytically generated radical species—the aryl-oxymethyl radical and the β-enaminyl radical—then combine to form a new carbon-carbon bond, ultimately yielding a γ-hydroxyketone adduct after hydrolysis. nih.gov This synergistic approach allows for the direct functionalization of a typically unreactive β-methylene position on a saturated ketone. nih.gov
Table 1: Key Components in Synergistic Photoredox and Organocatalytic β-Functionalization
| Component | Role | Example |
| Aryl Ketone | Radical Precursor | Acetophenone |
| Cyclic Ketone | Substrate | Cyclohexanone |
| Photocatalyst | Light-absorbing sensitizer (B1316253) for SET | Ir(ppy)₃ |
| Organocatalyst | Forms enamine with substrate | Chiral secondary amine |
The generation of radicals using light is a powerful strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Ketones, particularly aromatic ketones, can absorb light to reach an excited triplet state. This excited state can then participate in chemical reactions, such as inducing the formation of other radicals that can engage in subsequent coupling reactions.
Photo-induced cycloadditions are a classic example of this reactivity. mdpi.com In the Paterno-Büchi reaction, a photo-excited carbonyl compound reacts with an alkene to form an oxetane (B1205548) ring via a 1,4-diradical intermediate. mdpi.com While this is a [2+2] cycloaddition, the underlying principle of forming a radical intermediate upon photoexcitation is broadly applicable. The energy of a photon can be used to trigger the homolytic cleavage of bonds, generating radicals that can be harnessed for various synthetic applications, including cross-coupling and functionalization reactions. nih.govresearchgate.net
Hydrogen Atom Transfer (HAT) is a fundamental process where a hydrogen atom radical is transferred from one molecule to another. Aromatic ketones are highly effective as photocatalysts for direct HAT (d-HAT). researchgate.net In this process, the ketone is excited by light, and in its excited state, it becomes a potent hydrogen abstractor.
The excited ketone can abstract a hydrogen atom from an organic substrate, even from a typically strong C-H bond, to generate an alkyl radical. researchgate.net This newly formed radical is then free to participate in a variety of subsequent reactions, such as addition to an alkene or another coupling partner. This method avoids the use of stoichiometric and often toxic reagents like tin hydrides, which were traditionally used for radical generation. nih.gov The ability of the ketone to act as a recyclable catalyst, powered by light, makes this a green and efficient approach for C-H bond functionalization. While challenging, even difficult 1,4-HAT processes have been achieved using specialized metalloradical catalysis systems, demonstrating the ongoing development in this field. nih.gov
Table 2: Examples of Photocatalysts for Direct Hydrogen Atom Transfer (d-HAT)
| Catalyst Class | Example | Light Source |
| Aromatic Ketones | Benzophenone, Acetophenone | UV Light |
| Xanthene Dyes | Eosin Y | Visible Light |
| Uranyl Salts | Uranyl Acetate | Visible Light |
| Polyoxometalates | Decatungstate Anion | UV Light |
This table provides general examples of photocatalyst classes used in d-HAT processes. researchgate.net
Photochemical Transformations of Triaryl Diketones and Analogous Compounds
The interaction of ultraviolet and visible light with triaryl diketones such as this compound can initiate a variety of reactions, leading to novel molecular structures. These transformations are primarily governed by the excitation of carbonyl electrons and their subsequent reactivity pathways.
Photocyclization Reactions (e.g., Mallory-Type Reactions, Oxidative and Non-Oxidative Conditions)
Photocyclization reactions are intramolecular processes where a new ring is formed upon light irradiation. For diketones, these reactions can proceed through different mechanisms depending on the reaction conditions.
Non-Oxidative Photocyclization: A prominent example of non-oxidative photocyclization in carbonyl compounds is the Norrish-Yang reaction. This reaction typically involves the intramolecular abstraction of a γ-hydrogen atom by the photo-excited carbonyl group, forming a 1,4-biradical intermediate. This biradical can then cyclize to form a cyclobutanol (B46151) derivative or undergo cleavage. rsc.orgacs.org For a 1,4-diketone like this compound, this pathway could lead to the formation of functionalized 2-hydroxycyclobutanones. rsc.org The regioselectivity of such reactions can be dramatically influenced by the conformation of the substrate, with studies on steroidal 1,2-diketones showing that different polymorphs in the solid state can yield different cyclization products. acs.org
Oxidative Photocyclization: Under oxidative conditions, photocyclization can follow a different course. The presence of an electron acceptor can lead to the formation of a radical cation from the excited diketone. This intermediate can then undergo intramolecular cyclization. Oxidative cyclizations are fundamental transformations in the biosynthesis of many natural products, where enzymes catalyze the formation of complex cyclic structures from acyclic precursors. nih.gov While Mallory-type reactions classically refer to the photo-induced cyclization of diarylethylenes to form phenanthrenes, the underlying principle of forming a new C-C bond following photoexcitation is a shared feature of many photochemical cyclizations.
The table below summarizes the key aspects of these photocyclization pathways.
Table 1: Comparison of Photocyclization Pathways for Diketones| Feature | Non-Oxidative (e.g., Norrish-Yang) | Oxidative Cyclization |
|---|---|---|
| Key Intermediate | 1,4-Biradical | Radical Cation |
| Initiating Step | Intramolecular γ-hydrogen abstraction | Photo-induced electron transfer to an oxidant |
| Typical Product | Cyclobutanol derivatives | Fused ring systems |
| Conditions | Inert solvent, UV/Visible light | Presence of an electron acceptor (e.g., O2, salts) |
Photo-Reduction and Pinacol (B44631) Formation Pathways in Diketones
When irradiated in the presence of a hydrogen donor, ketones and diketones can undergo photoreduction. This process often leads to the formation of vicinal diols, known as pinacols, through a dimerization process. wikipedia.org
The mechanism begins with the photo-excitation of the carbonyl group to its triplet state. The excited carbonyl then abstracts a hydrogen atom from a suitable donor (e.g., a solvent like isopropanol), generating a ketyl radical. Two of these ketyl radicals can then couple to form a carbon-carbon bond, resulting in the pinacol product. organic-chemistry.org This reductive coupling of ketones is a classic photochemical reaction. wikipedia.org
Acid- and Base-Catalyzed Transformations
The carbonyl groups and adjacent methylene (B1212753) protons of this compound are susceptible to both acid and base catalysis, leading to a range of rearrangements and condensation reactions.
Superacid-Catalyzed Hydroxyalkylation Reactions of Dicarbonyl Compounds
Superacids, such as trifluoromethanesulfonic acid (triflic acid), can catalyze the condensation of dicarbonyl compounds with arenes in what is known as a hydroxyalkylation reaction. nih.gov While this reaction is common for simple aldehydes and ketones, the use of superacids enables the activation of less reactive dicarbonyl compounds. nih.govnih.gov
The proposed mechanism involves the protonation of both carbonyl groups of the dicarbonyl compound, generating a diprotonated superelectrophile. nih.gov This highly reactive intermediate can then be attacked by an electron-rich aromatic ring, leading to the formation of a new C-C bond and ultimately a hydroxyalkylated product. Studies on 1,2-indandiones reacting with arenes in the presence of triflic acid have shown this to be an effective method for producing 2,2-diaryl-1-indanones. nih.govnih.gov By analogy, this compound could undergo similar superacid-catalyzed reactions, potentially leading to intramolecular cyclization or condensation with external aromatic compounds.
Anionic Reactivity in Acyl Transfer Catalysis Mediated by 1,2,4-Triazole (B32235)
While not a direct transformation of the diketone itself, the principles of acyl transfer catalysis mediated by azole anions are relevant to the broader reactivity of carbonyl compounds. The 1,2,4-triazole anion, generated by deprotonating 1,2,4-triazole with a strong base, has been identified as a highly effective nucleophilic catalyst for acyl transfer reactions. organic-chemistry.orgnih.govnih.gov
This anionic catalyst has proven particularly useful in the aminolysis and transesterification of esters, reactions that are often slow without catalysis. acs.org The mechanism operates through an anionic mode, where the triazole anion acts as the active nucleophile, attacking the acyl donor to form a reactive acyl-triazole intermediate, which then readily transfers the acyl group to an amine or alcohol. organic-chemistry.orgresearchgate.net This contrasts with more common neutral nucleophilic catalysts like 4-dialkylaminopyridines. nih.gov The high activity of the 1,2,4-triazole anion highlights the potential of anionic nucleophiles in catalysis involving carbonyl compounds. nih.gov
Table 2: Key Features of 1,2,4-Triazole Anion Catalysis
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | 1,2,4-Triazole Anion | organic-chemistry.org |
| Typical Reactions | Ester aminolysis, Transesterification | nih.gov |
| Mechanism | Anionic Nucleophilic Catalysis | organic-chemistry.org |
| Requirement | Strong, non-nucleophilic base (e.g., DBU) | organic-chemistry.org |
| Advantage | High catalytic activity for unactivated esters | nih.gov |
Homoenolate Anion Rearrangements and Their Mechanistic Implications
Homoenolates are reactive intermediates that exhibit umpolung, or reversed polarity, reactivity at the β-position of a carbonyl compound. researchgate.net Instead of the typical electrophilic character at the β-carbon, a homoenolate possesses a nucleophilic carbon center at this position.
These unique intermediates are often generated from the ring-opening of cyclopropanol (B106826) precursors, which in turn can be synthesized from ketones. researchgate.net Metal-catalyzed transformations of cyclopropanols can lead to the formation of metal homoenolates, which are valuable in synthetic chemistry for creating β-functionalized carbonyl compounds. The mechanistic implication is the ability to form a C-C bond at a position not normally accessible through traditional enolate chemistry. This strategy allows for the synthesis of complex motifs, and rearrangements involving homoenolate intermediates can lead to significant structural changes, such as the stereoselective formation of 1,4-dicarbonyl compounds through charge-accelerated sigmatropic rearrangements. researchgate.netnih.gov For a compound like this compound, the generation of a homoenolate equivalent could open pathways to novel rearrangements and functionalizations at the carbon backbone between the two carbonyl groups.
Metal-Catalyzed Reaction Pathways
Exploration into the metal-catalyzed reactions of this compound would be a fertile ground for discovering novel chemical transformations. The presence of two carbonyl groups, flanked by bulky phenyl substituents, presents interesting challenges and opportunities for regioselective and stereoselective catalysis.
Theoretically, palladium catalysts could mediate a variety of reactions on this compound. Potential transformations could include intramolecular or intermolecular cyclizations, cross-coupling reactions at the α-positions, or reactions involving the carbonyl groups themselves.
A key challenge in any palladium-mediated reaction with this substrate would be controlling chemoselectivity. The two carbonyl groups are electronically and sterically distinct, which could inherently favor reactions at one site over the other. The development of catalytic systems to selectively target either the C1 or C4 carbonyl, or the adjacent methylene and methine protons, would be a significant synthetic achievement.
Hypothetically, the reaction outcomes could be directed by the choice of palladium precursor, reaction conditions, and the nature of the coupling partners. For instance, a carefully chosen palladium catalyst might facilitate an intramolecular aldol-type condensation to form a five-membered ring, a common pathway for 1,4-dicarbonyls. The phenyl substituents would undoubtedly play a crucial role in the stereochemical outcome of such a cyclization.
The choice of ligands and additives would be paramount in steering the course of any palladium-catalyzed reaction of this compound. Ligands, by modulating the steric and electronic properties of the palladium center, are the primary tool for controlling reactivity and selectivity in organometallic catalysis.
For example, bulky, electron-rich phosphine (B1218219) ligands could favor oxidative addition into a C-H bond adjacent to one of the carbonyls, initiating a cross-coupling cascade. Conversely, bidentate ligands might favor the formation of specific chelate intermediates, leading to different cyclized products. The table below illustrates a hypothetical screening of ligands and additives and their potential effects on a theoretical palladium-catalyzed reaction of this compound.
| Ligand/Additive | Potential Effect on Reaction Pathway | Hypothetical Product Type |
| Triphenylphosphine (PPh₃) | General purpose ligand, may lead to a mixture of products. | Mixture of cyclized and coupled products. |
| Xantphos | Wide bite-angle ligand, could promote intramolecular cyclization. | Substituted cyclopentenone derivative. |
| Buchwald-type biaryl phosphine ligands | Bulky and electron-rich, may facilitate C-H activation and cross-coupling. | α-Arylated dione (B5365651). |
| Chiral ligands (e.g., BINAP) | Could induce enantioselectivity in a cyclization reaction. | Enantioenriched cyclic product. |
| Silver carbonate (Ag₂CO₃) | Often used as an oxidant or halide scavenger. | Could promote oxidative C-H functionalization. |
| Cesium carbonate (Cs₂CO₃) | Strong base, could facilitate enolate formation. | Aldol-type condensation products. |
It is important to reiterate that the specific catalytic behavior of this compound under palladium catalysis has not been reported. The discussions above are based on established principles of organometallic chemistry and are intended to highlight the potential for future research in this area. The synthesis and subsequent catalytic functionalization of this particular dione could lead to novel molecular architectures and a deeper understanding of selectivity in metal-catalyzed reactions of complex dicarbonyl compounds.
Derivatization and Structural Modifications of 1,2,4 Triphenyl 1,4 Butanedione
Synthesis of Heterocyclic Compounds from Diketone Precursors
1,4-Diketones are well-established and important intermediates for synthesizing a range of five-membered heterocyclic compounds, including furans, thiophenes, and pyrroles, primarily through condensation reactions. wikipedia.orgnih.govrsc.orgwikipedia.org
The most prominent method for converting 1,4-diketones into pyrroles is the Paal-Knorr pyrrole (B145914) synthesis. rgmcet.edu.inresearchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org Using a weak acid catalyst, such as acetic acid, can accelerate the reaction. organic-chemistry.org
For 1,2,4-triphenyl-1,4-butanedione, reaction with a primary amine (R-NH₂) or ammonia (NH₃) would lead to the formation of a multi-substituted pyrrole. This transformation is a synthetically valuable and efficient method for creating highly substituted pyrrole frameworks, which are significant components in many natural and synthetic molecules. wikipedia.orgrgmcet.edu.in
Table 1: Paal-Knorr Synthesis of a Pyrrole Derivative from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Primary Amine (R-NH₂) | 1-Alkyl/Aryl-2,3,5-triphenyl-1H-pyrrole | Paal-Knorr Pyrrole Synthesis |
While this compound is a precursor for five-membered heterocycles, it is not the standard starting material for synthesizing triphenyl-substituted imidazoles. The well-established Radziszewski reaction for producing 2,4,5-triphenyl-1H-imidazole requires the condensation of a 1,2-diketone (specifically benzil), an aldehyde (benzaldehyde), and ammonia (from a source like ammonium (B1175870) acetate). wjbphs.comijcrt.org The mechanism relies on the 1,2-dicarbonyl arrangement of benzil (B1666583), which is structurally different from the 1,4-dicarbonyl arrangement in this compound. Therefore, a direct conversion of this compound to a triphenyl imidazole (B134444) derivative via this common pathway is not feasible.
The 1,4-diketone moiety can serve as a structural unit in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other conjugated systems. Although direct conversion of this compound is not widely documented, related 1,4-diketone structures have been successfully transformed into highly strained or complex aromatic molecules.
For instance, research has shown that macrocyclic 1,4-diketones can be converted through a series of synthetic steps, including dehydrative aromatization protocols, into highly strained p-phenylene rings. researchgate.net In other work, the oxidative dimerization of 2-hydroxyanthracenes has been shown to produce metastable, dearomatized 1,4-diketone intermediates, which can then be isolated and converted into fluorescent oxahelicenes. rsc.org These examples demonstrate the potential of the 1,4-diketone framework to undergo cyclization and aromatization to form larger, conjugated aromatic systems.
Formation of Polymeric Materials and Macromolecules
The reactivity of the 1,4-diketone unit can be extended to polymerization, leading to macromolecules with interesting properties. Poly-1,4-diketones can be synthesized and subsequently converted into conducting heterocyclic polymers. rsc.org
A notable method involves the Stetter reaction to create poly-1,4-diketones. These polymers can then undergo ring-closure reactions to form alternating copolymers, such as poly(p-phenylene-2,5-pyrrole) and poly(p-phenylene-2,5-thiophene). rsc.org Subsequent doping of these materials with agents like iodine or arsenic pentafluoride can induce electrical conductivity. rsc.org
Table 2: Polymer Synthesis from 1,4-Diketone Precursors
| Precursor Polymer | Reaction | Final Polymer | Application |
| Poly-1,4-diketone | Ring closure with amine source | Poly(phenylene-pyrrole) | Conducting Polymers |
| Poly-1,4-diketone | Ring closure with sulfur source | Poly(phenylene-thiophene) | Conducting Polymers |
While butanedione analogs can be used to create conjugated polymers, their use as direct precursors for Poly(1,4-phenylenevinylene) (PPV) is not a standard synthetic route. The formation of polymers like poly(phenylene-pyrrole) from poly-1,4-diketones illustrates that the butanedione structure can be integrated into a polymer backbone which is then converted to a conjugated system. rsc.org However, established syntheses for PPV derivatives typically rely on other monomeric precursors.
Coordination Chemistry and Metal Complexation
In coordination chemistry, dicarbonyl compounds are important ligands, with β-diketones (1,3-diketones) being particularly famous for their ability to form stable six-membered chelate rings with metal ions (e.g., acetylacetonate (B107027) complexes). wikipedia.orgmdpi.com
However, the 1,4-disposition of the carbonyl groups in this compound makes it a poor chelating ligand for a single metal center. The formation of a coordination complex through chelation would require the creation of a seven-membered ring, which is generally less stable and entropically disfavored compared to the five- or six-membered rings formed by 1,2- and 1,3-diketones, respectively. While coordination to a metal is conceivable, it would more likely occur in a bridging fashion, where each carbonyl group coordinates to a different metal center, or as a monodentate ligand, rather than forming a stable chelate with one metal ion.
Synthesis of Metal-Diketonato Complexes (e.g., Aluminium(III), Lanthanide(III))
A comprehensive review of scientific literature did not yield specific research findings or data on the synthesis of metal-diketonato complexes of this compound with Aluminium(III) or Lanthanide(III) ions. While the coordination chemistry of other β-diketones with these metals is well-documented, forming a diverse range of complexes, similar studies involving the specific ligand this compound have not been reported in the available scholarly articles.
The general synthetic routes for metal-β-diketonato complexes typically involve the reaction of a soluble metal salt (e.g., chloride, nitrate) with the β-diketone ligand in a suitable solvent, often in the presence of a base to deprotonate the ligand. The resulting metal complex's stoichiometry and structure are influenced by factors such as the metal-to-ligand ratio, the nature of the solvent, and the presence of ancillary ligands.
For instance, research on other β-diketones has shown the formation of various complexes with lanthanides and aluminium. researchgate.netresearchgate.netnih.govescholarship.orgmdpi.comresearchgate.netbrynmawr.edumdpi.comresearchgate.netresearchgate.net However, the absence of specific literature for this compound means that details regarding reaction conditions, structural characterization, and potential properties for its Aluminium(III) and Lanthanide(III) complexes remain undetermined. Consequently, no experimental data or detailed research findings can be presented at this time.
Further research would be necessary to explore the potential for this compound to act as a ligand for Aluminium(III) and Lanthanide(III) and to characterize the resulting complexes.
Computational and Theoretical Studies on 1,2,4 Triphenyl 1,4 Butanedione
Quantum Chemical Investigations (DFT, Ab Initio Methods)
Quantum chemical methods are powerful tools for probing the intrinsic properties of molecules. For a molecule like 1,2,4-triphenyl-1,4-butanedione, these investigations would be crucial in elucidating its fundamental chemical nature.
Structural Optimization and Conformation Analysis
A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, with multiple rotatable bonds, a thorough conformational analysis is necessary. This would involve identifying all possible low-energy conformers and determining their relative stabilities.
A hypothetical data table for the optimized geometric parameters of the most stable conformer of this compound, likely calculated using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would resemble the following:
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C1-C2 | Value |
| C2-C4 | Value | |
| C4-Phenyl | Value | |
| C1=O | Value | |
| C4=O | Value | |
| Bond Angle | C1-C2-C4 | Value |
| C2-C4-Phenyl | Value | |
| Dihedral Angle | Phenyl-C1-C2-C4 | Value |
Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.
Electronic Structure Analysis (e.g., HOMO/LUMO Characterization, Charge Transfer)
Understanding the electronic structure of this compound is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical stability and reactivity.
A detailed study would map the electron density distribution of the HOMO and LUMO across the molecular structure, identifying regions susceptible to electrophilic and nucleophilic attack. This analysis would also reveal potential intramolecular charge transfer interactions between the phenyl rings and the dicarbonyl backbone.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Note: These values are illustrative and would be the output of electronic structure calculations.
Vibrational Spectroscopy Predictions (e.g., Potential Energy Distribution)
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data, if available, to validate the computational model. A Potential Energy Distribution (PED) analysis would further dissect the calculated vibrational modes, assigning them to specific stretching, bending, or torsional motions within the molecule. This provides a detailed understanding of the molecular vibrations.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED) |
| ν₁ | Value | Value | Value | C=O symmetric stretch |
| ν₂ | Value | Value | Value | C=O asymmetric stretch |
| ν₃ | Value | Value | Value | Phenyl C-H stretch |
| ν₄ | Value | Value | Value | CH₂ bend |
Note: This table represents a selection of expected vibrational modes and requires specific computational results.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.
Potential Energy Surface Mapping and Transition State Analysis
To understand how this compound is formed or how it participates in subsequent reactions, one would need to map the potential energy surface (PES) of the relevant reaction pathways. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. Transition state theory is fundamental to this analysis. nih.gov The geometry of the transition state and its energy relative to the reactants determine the activation energy of the reaction.
For a hypothetical reaction involving this compound, a data table would summarize the key energetic and structural features of the stationary points along the reaction coordinate.
Table 4: Hypothetical Energetic Profile of a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |
| Reactants | 0.0 | - |
| Transition State 1 (TS1) | Value | Value |
| Intermediate | Value | Value |
| Transition State 2 (TS2) | Value | Value |
| Products | Value | - |
Note: The data presented are hypothetical and would be the outcome of detailed reaction mechanism modeling.
Advanced Applications and Research Horizons of 1,2,4 Triphenyl 1,4 Butanedione in Chemical Sciences
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The 1,4-dicarbonyl motif is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for the construction of numerous organic structures. tandfonline.com 1,2,4-Triphenyl-1,4-butanedione exemplifies this utility, acting as a key intermediate in the synthesis of a variety of complex molecules, particularly five-membered heterocycles. acs.org Heterocyclic compounds are of immense importance due to their prevalence in pharmaceuticals and natural products. tandfonline.comresearchgate.net
The Paal-Knorr synthesis is a classic and powerful method that utilizes 1,4-dicarbonyl compounds to generate furans, pyrroles, and thiophenes. scribd.com By reacting this compound with appropriate reagents, chemists can readily access highly substituted heterocyclic systems. For instance, treatment with a dehydrating agent yields a furan, reaction with a primary amine or ammonia (B1221849) produces a pyrrole (B145914), and reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide leads to a thiophene (B33073). The presence of the three phenyl groups on the starting dione (B5365651) imparts specific electronic and steric properties to the resulting heterocyclic products, influencing their subsequent reactivity and physical characteristics.
Beyond simple heterocycles, the dicarbonyl functionality is a linchpin in synthesizing more complex molecular architectures. These reactions are fundamental in medicinal chemistry for creating core scaffolds for drug discovery. researchgate.netnih.gov The strategic placement of the phenyl groups in this compound makes it a valuable intermediate for producing compounds with potential applications in materials science and as bioactive agents. acs.org
| Target Heterocycle | General Reagent | Reaction Name | Significance |
|---|---|---|---|
| Furan | Dehydrating Agent (e.g., H₂SO₄, P₂O₅) | Paal-Knorr Furan Synthesis | Core structure in many natural products and pharmaceuticals. tandfonline.comacs.org |
| Pyrrole | Ammonia or Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis | Foundational for porphyrins, drugs, and conductive polymers. researchgate.netscribd.com |
| Thiophene | Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) | Paal-Knorr Thiophene Synthesis | Important in electronic materials and pharmaceuticals. acs.orgscribd.com |
| Pyridazine | Hydrazine (N₂H₄) | Pyridazine Synthesis | Scaffold in agrochemicals and pharmaceuticals. |
Contributions to Materials Science and Engineering
The unique photochemical and electronic properties endowed by its aromatic and carbonyl groups suggest that this compound and its derivatives have considerable potential in materials science.
Development of Organic Electronic Materials
Organic electronic materials, based on carbon-based compounds, are integral to devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The performance of these devices hinges on the properties of the organic semiconductors used. researchgate.net Materials with extended π-electron systems, such as polycyclic aromatic hydrocarbons, are often employed. researchgate.net
While direct, extensive application of this compound in this domain is not widely documented in current literature, its structure contains key features relevant to organic electronics. The multiple phenyl groups contribute to a π-conjugated system that can facilitate charge transport, a critical requirement for semiconductor performance. The synthesis of larger, more conjugated systems can be envisioned starting from this dicarbonyl compound. For example, it could serve as a monomer or a building block for creating larger polymeric or oligomeric structures with tailored electronic properties. The ability to functionalize the phenyl rings offers a pathway to tune solubility, stability, and solid-state packing, which are crucial for fabricating efficient and robust electronic devices. sigmaaldrich.com
Research into Photoinitiator and Photosensitive Agent Development
Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations. sigmaaldrich.com These species then initiate polymerization, making them essential components in photocurable inks, coatings, and dental materials. sigmaaldrich.comnih.gov Photoinitiators are broadly classified into two types. Type I photoinitiators undergo unimolecular bond cleavage to form radicals, while Type II photoinitiators undergo a bimolecular reaction with a co-initiator to produce radicals. sigmaaldrich.com
This compound contains two benzoyl groups, which are structurally related to benzophenone (B1666685), a classic Type II photoinitiator. researchgate.netresearchgate.net Upon absorption of UV light, the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor (a co-initiator, often an amine) to generate initiating radicals. sigmaaldrich.com Given this structural similarity, this compound is a candidate for investigation as a Type II photoinitiator. Its dicarbonyl nature might also allow for Type I cleavage pathways under certain conditions. Research in this area would involve studying its photochemical properties, such as its absorption spectrum and its efficiency in initiating the polymerization of various monomers upon exposure to UV or visible light. researchgate.net The development of novel photoinitiators is a dynamic field, driven by the need for more efficient and safer materials for an expanding range of applications, including advanced 3D printing and biomedical devices. nih.govrsc.org
| Feature | Type I Photoinitiators | Type II Photoinitiators |
|---|---|---|
| Activation Mechanism | Unimolecular bond cleavage upon light absorption. sigmaaldrich.com | Bimolecular reaction; excited state initiator interacts with a co-initiator. sigmaaldrich.com |
| Radical Generation | Directly forms two radical fragments. | Generates radicals through hydrogen abstraction or electron transfer. researchgate.net |
| Components Required | Single component (the photoinitiator itself). | Two components (photoinitiator and co-initiator/synergist). sigmaaldrich.com |
| Example Compounds | Benzoin ethers, Acylphosphine oxides (TPO). rsc.org | Benzophenone/amine, Thioxanthone/amine. nih.gov |
Utility in Mechanistic Organic Chemistry Research
The reactivity of this compound makes it a useful tool for investigating reaction mechanisms and complex biological interactions.
Elucidating Protein-Ligand Interactions through Chemical Cross-linking Methodologies
Chemical cross-linking coupled with mass spectrometry has become a powerful technique for studying protein-protein and protein-ligand interactions. elifesciences.orgmdpi.com This method often employs photoreactive cross-linking agents that can be activated by light to form covalent bonds with nearby molecules, effectively "capturing" transient or weak interactions. nih.gov
The benzophenone moiety is a well-established photophore used in such studies. researchgate.netnih.gov When integrated into a ligand or a modified protein, it can be irradiated with UV light (typically ~350-360 nm), promoting it to an excited triplet state. This highly reactive species can then insert into C-H bonds of nearby amino acid residues, forming a stable, covalent cross-link. nih.gov The structural similarity of the benzoyl groups in this compound to benzophenone suggests its potential as a scaffold for designing new photo-cross-linking agents. By attaching a targeting moiety to this dione, researchers could create probes to map the binding sites of ligands on proteins or to identify interacting protein partners in living cells. nih.gov This approach provides high-resolution information about molecular interactions that is often difficult to obtain through other methods. nih.gov
| Strategy | Description | Common Reactive Groups | Application |
|---|---|---|---|
| Homobifunctional Cross-linking | A reagent with two identical reactive groups. | NHS esters (amine-reactive), Maleimides (thiol-reactive). | Linking similar functional groups within or between proteins. |
| Heterobifunctional Cross-linking | A reagent with two different reactive groups. | NHS-ester and maleimide, NHS-diazirine. researchgate.net | Linking different functional groups, offering more specific conjugation. |
| Photo-Cross-linking | A reagent with a light-activated reactive group. nih.gov | Benzophenones, Diazirines, Aryl azides. researchgate.net | Capturing interactions in situ upon UV irradiation, ideal for transient interactions. nih.gov |
| Zero-Length Cross-linking | A reagent that facilitates a direct bond between two functional groups without becoming part of the final linkage. | Carbodiimides (e.g., EDC). mdpi.com | Directly coupling carboxyl groups to primary amines. |
Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Photoredox Catalysis)
In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, using visible light to facilitate a wide range of chemical transformations under mild conditions. princeton.edu The process relies on a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) with a substrate to generate reactive radical intermediates. sigmaaldrich.com
The carbonyl groups in this compound could potentially participate in such catalytic cycles. Ketones can be reduced via SET to form ketyl radical anions, which are potent reactive intermediates. While often employed as substrates, diketones with suitable photophysical properties could also act as photosensitizers, absorbing light and transferring the energy to a catalytic system. princeton.edu The rich electrochemistry of the dicarbonyl system, combined with the extensive conjugation from the phenyl groups, makes it an interesting candidate for exploration within new photoredox methodologies.
In the realm of organocatalysis, which uses small organic molecules as catalysts, 1,4-dicarbonyl compounds are not only important synthetic targets but also key substrates. For instance, the Stetter reaction, an N-heterocyclic carbene (NHC)-catalyzed process, is a prominent method for synthesizing 1,4-dicarbonyls. nih.gov Conversely, the dicarbonyl moiety within this compound can serve as a handle for various organocatalytic transformations. For example, proline-derived catalysts can engage with carbonyls to form enamines or iminium ions, activating the molecule for subsequent asymmetric reactions. Investigating the behavior of this compound in such catalytic systems could lead to the discovery of novel, stereoselective C-C bond-forming reactions and provide deeper mechanistic insights into how organocatalysts interact with multifunctional substrates. nih.gov
| Catalysis Type | Core Principle | Typical Catalyst | Activation Source |
|---|---|---|---|
| Organocatalysis | Uses small, metal-free organic molecules to accelerate reactions. | Proline, N-Heterocyclic Carbenes (NHCs), Chiral Amines. nih.gov | Typically thermal; relies on formation of reactive intermediates (e.g., enamines). nih.gov |
| Photoredox Catalysis | Uses light to induce single-electron transfer (SET) events, generating radical intermediates. princeton.edusigmaaldrich.com | Ruthenium or Iridium complexes, Organic Dyes. princeton.edu | Visible light or UV light. sigmaaldrich.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
